Product packaging for Corticotropin (4-7)(Cat. No.:CAS No. 50842-42-7)

Corticotropin (4-7)

Cat. No.: B1220257
CAS No.: 50842-42-7
M. Wt: 562.6 g/mol
InChI Key: KQLBIAPXHRBJMR-UDNSVAPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corticotropin (4-7) is a synthetic peptide fragment corresponding to the 4-7 amino acid sequence of the adrenocorticotropic hormone (ACTH). The full-length ACTH is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland and is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a central role in the body's response to stress . This specific fragment, with the sequence Pro-Gly-Pro- , provides researchers with a defined tool for investigating the structure-activity relationships of the ACTH molecule. While the primary function of the full-length ACTH is to stimulate the adrenal cortex to synthesize and release glucocorticoids , the biological activity and research applications of the (4-7) fragment are a subject of ongoing scientific inquiry. Researchers utilize this peptide to study its potential effects and mechanisms, which may differ from those of the complete hormone. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N6O7S B1220257 Corticotropin (4-7) CAS No. 50842-42-7

Properties

CAS No.

50842-42-7

Molecular Formula

C25H34N6O7S

Molecular Weight

562.6 g/mol

IUPAC Name

(4S)-4-amino-2-[(2S)-2-amino-3-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]-6-methylsulfanyl-3-oxohexanoic acid

InChI

InChI=1S/C25H34N6O7S/c1-39-8-7-17(26)21(32)16(24(35)36)11-18(27)22(33)30-19(10-15-12-28-13-29-15)23(34)31-20(25(37)38)9-14-5-3-2-4-6-14/h2-6,12-13,15-20H,7-11,26-27H2,1H3,(H,30,33)(H,31,34)(H,35,36)(H,37,38)/t15?,16?,17-,18-,19-,20-/m0/s1

InChI Key

KQLBIAPXHRBJMR-UDNSVAPOSA-N

SMILES

CSCCC(C(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)C(C[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)C(CC(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)C(=O)O)N

Synonyms

ACTH (4-7)
ACTH (4-7), D-His cpd
ACTH (4-7), D-met cpd
ACTH (4-7), D-Phe cpd
ACTH 4-7
ACTH(4-7)
corticotropin (4-7)

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Corticotropin 4 7

Investigations into Receptor Interactions of Corticotropin (B344483) (4-7)

The mechanisms by which Corticotropin (4-7) exerts its effects involve interactions with various receptor systems, extending beyond its canonical hormonal roles.

Direct and Allosteric Modulation of Neurotransmitter Receptor Systems (e.g., GABA-receptor system)

Studies have demonstrated that synthetic corticotropins, including ACTH(4-7)PGP, can modulate the gamma-aminobutyric acid (GABA)-receptor system in the brain nih.govresearchgate.netresearchgate.net. Research indicates that this peptide fragment can influence GABA and glycine-activated ionic currents in isolated cerebral neurons nih.gov. Investigations into the binding of radiolabeled GABA to brain cell membranes have shown that ACTH(4-7)PGP, along with other related peptide fragments, individually affects GABA binding in distinct ways, suggesting a specific interaction with GABA receptor sites nih.gov. This modulation of the GABAergic system is significant, as GABA is the primary inhibitory neurotransmitter in the central nervous system.

Exploration of Non-Canonical Receptor Binding and Activity within the Melanocortin System

While the melanocortin 2 receptor (MC2R) is the primary receptor for ACTH in peripheral tissues, evidence suggests that ACTH and its fragments, including potentially ACTH(4-7), can interact with other melanocortin receptors (MCRs), particularly within the central nervous system nih.goveneuro.orgbiorxiv.orgbiorxiv.org. Specifically, ACTH has been shown to activate the melanocortin 4 receptor (MC4R) in certain contexts, a receptor typically associated with melanocyte-stimulating hormones (MSHs) nih.gov. Research on Semax (ACTH(4-7)PGP) has indicated that while it does not directly affect cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing MC4R, it can antagonize the cAMP-inducing effects of α-MSH in these cells nih.gov. This suggests a non-canonical modulatory role rather than direct agonism on cAMP signaling via MC4R. Although MC receptors generally lack specific binding epitopes for ACTH beyond the α-MSH sequence, ACTH fragments have been shown to bind to these receptors, albeit with varying affinities bioscientifica.com.

Intracellular Signaling Cascades and Downstream Effects of Corticotropin (4-7)

Following receptor interaction, Corticotropin (4-7) can trigger a cascade of intracellular events, influencing second messenger systems, protein kinase activation, and ultimately, gene expression.

Modulation of Second Messenger Systems (e.g., cyclic AMP)

The role of Corticotropin (4-7) in modulating second messenger systems, such as cyclic AMP (cAMP), presents a nuanced picture. While ACTH, in general, is associated with cAMP signaling pathways doubtnut.com, studies focusing on the specific fragment ACTH(4-7)PGP (Semax) indicate a complex interaction. Semax has been observed not to directly affect cAMP levels in cells expressing the melanocortin 4 receptor (MC4R). However, it demonstrated an ability to antagonize the cAMP-inducing effects of α-MSH in these cells nih.gov. Furthermore, research indicates that at a concentration of 10-4 M, ACTH(4-7) can inhibit adenylate cyclase activity nih.gov. These findings suggest that the peptide fragment may exert its effects through pathways that modulate, rather than directly activate, cAMP signaling.

Activation and Regulation of Protein Kinase Pathways (e.g., MAPK/ERK, PKA, PKC)

Corticotropin (4-7) and its derivative Semax have been shown to influence key protein kinase pathways, notably the mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases nih.govnih.govnih.govresearchgate.net. Semax has been observed to modulate c-Jun N-terminal kinases (JNKs), specifically leading to a downregulation of active JNK nih.govresearchgate.netnih.gov. JNK is a critical component of the MAPK pathway that responds to cellular stress nih.govnih.govresearchgate.net. Research also highlights that protein kinase A (PKA) and protein kinase C (PKC) pathways can activate MAPK cascades, and these pathways are implicated in the regulation of various cellular processes nih.govnih.govjneurosci.org.

Influence on Nuclear Transcription Factors and Gene Regulatory Elements (e.g., CREB, c-Fos, JNK)

The intracellular signaling events initiated by Corticotropin (4-7) ultimately impact nuclear transcription factors, thereby regulating gene expression. Studies involving Semax (ACTH(4-7)PGP) have demonstrated its ability to upregulate the activity of the cyclic AMP response element-binding protein (CREB) while downregulating the expression of c-Fos and the activity of JNK nih.govresearchgate.netnih.gov. CREB is a transcription factor recognized as a crucial hub for neurotrophic, antiapoptotic, and antioxidant gene networks, playing a role in neuroprotection and neuronal recovery nih.govmdpi.com. Conversely, c-Fos is implicated in inflammatory processes and cell death pathways, while JNK activation is associated with stress responses and apoptosis nih.govnih.govresearchgate.net. The modulation of these transcription factors by ACTH(4-7)PGP suggests a role in cellular defense and repair mechanisms.

Data Tables

Table 1: Effects of ACTH(4-7)PGP (Semax) on Key Intracellular Signaling Molecules

Target MoleculeObserved Effect of ACTH(4-7)PGP (Semax)Supporting Evidence (Source Index)
GABA Receptor BindingModulated binding affinity nih.gov
GABA/Glycine CurrentsModulation of ionic currents nih.gov
cAMP LevelsNo direct effect; antagonizes α-MSH-induced cAMP nih.gov
Adenylate CyclaseInhibition of activity nih.gov
JNK (active)Downregulated nih.gov, nih.gov, researchgate.net
c-FosDownregulated nih.gov, nih.gov, researchgate.net
CREB (active/pCREB)Upregulated nih.gov, nih.gov, researchgate.net

Table 2: Interactions with Melanocortin Receptors

ReceptorInteraction with ACTH/ACTH(4-7)PGPNotesSupporting Evidence (Source Index)
MC4RCan be activated by ACTH (potentially via MRAP2a); Semax antagonizes α-MSH-induced cAMP, suggesting non-canonical modulation.MC4R is primarily a CNS receptor; ACTH fragments can bind MC receptors, though specific epitopes beyond α-MSH are debated. nih.gov, nih.gov, eneuro.org, bioscientifica.com, biorxiv.org, biorxiv.org
MC2RCanonical ACTH receptor (primarily peripheral).Recognizes ACTH exclusively. nih.gov, guidetopharmacology.org
MC1R, MC3R, MC5RACTH fragments can bind with varying affinities.MC3R favors desacetylated N-terminus; MC4R has high affinity for α-MSH and ACTH. bioscientifica.com, guidetopharmacology.org

Preclinical Biological Activities and Mechanistic Insights of Corticotropin 4 7

Neurobiological Actions in Model Systems

The neurobiological actions of Corticotropin (B344483) (4-7) and its derivatives are multifaceted, impacting cognitive functions, neuronal survival, plasticity, and behavioral responses to stress and pain.

Modulation of Cognitive Processes: Focus on Learning and Memory Consolidation

Corticotropin (4-7) and its synthetic analogue, Semax, have shown a notable capacity to enhance cognitive functions, particularly learning and memory consolidation, in preclinical models. Studies indicate that Semax administration can improve cognitive function in rodents and humans nih.govnih.govmdpi.com. Specifically, Semax has been shown to facilitate the acquisition of tasks such as food-motivated learning and passive-avoidance conditioning in healthy animals mdpi.com. Furthermore, it exhibits a protective effect against stress-induced memory impairment mdpi.com. In experimental models of cerebral ischemia, Semax has been observed to restore the ability of animals to learn in tasks like the Morris water maze and passive-avoidance tests mdpi.com. Research suggests that ACTH(4-7)-PGP can improve the consolidation processes of acquired conditioned reflexes at doses of 50 μg/kg and 450 μg/kg rrpharmacology.rucyberleninka.ru. The peptide is thought to participate in delayed memory formation mechanisms, including memory trace consolidation, potentially by increasing brain-derived neurotrophic factor (BDNF) levels cyberleninka.ru.

PeptideModel SystemDose (μg/kg)Observed Effect on Memory ConsolidationCitation(s)
ACTH(4-7)-PGPPassive avoidance conditioning50, 450Improvement in consolidation processes of acquired conditioned reflex rrpharmacology.rucyberleninka.ru
ACTH(4-7)-PGPStress-induced memory impairmentNot specifiedProtective effect mdpi.com
SemaxMorris water mazeNot specifiedRecovery of learning ability mdpi.com

Mechanisms of Neuroprotection in Cerebral Ischemia and other Excitotoxicity Models

Corticotropin (4-7)-containing peptides, notably Semax, are recognized for their neuroprotective properties, particularly in the context of cerebral ischemia and excitotoxicity nih.govmdpi.combohrium.commdpi.comdntb.gov.uaresearchgate.netnih.gov. The peptide's neuroprotective effects are believed to stem from its ability to counteract excitotoxic, inflammatory, and apoptotic pathways that contribute to neuronal damage mdpi.commdpi.com. In rat models of cerebral ischemia, Semax has been shown to suppress the expression of genes associated with inflammatory processes while simultaneously activating genes involved in neurotransmission nih.govbohrium.commdpi.com. This modulation of gene expression patterns disrupted by ischemia-reperfusion is thought to be a key mechanism underlying its protective action nih.govbohrium.com. Semax also enhances the transcription of neurotrophic factors and their receptors, and modulates the expression of genes related to the immune response mdpi.com. Mechanistically, the activation of CREB and inhibition of JNK pathways are implicated in the anti-inflammatory and neuroprotective actions of melanocortins in ischemic conditions mdpi.com. Furthermore, studies indicate that Semax can protect cultured cortical neurons from cell death induced by the excitotoxic effects of glutamate (B1630785), highlighting the importance of the ACTH(4-7) fragment in these effects nih.gov.

Influence on Neuronal Plasticity and Synaptic Function

Melanocortins, including ACTH and its fragments, are involved in modulating synaptic activity within brain regions like the hippocampus frontiersin.org. Research indicates that the activation of melanocortin receptor 4 (MC4R) can enhance synaptic plasticity. This enhancement is characterized by an increase in the number of mature dendritic spines and an improved surface expression of the AMPA receptor subunit GluA1, which collectively mediate enhanced neurotransmission and hippocampal long-term potentiation (LTP) eneuro.org. In an animal model of epilepsy, ACTH treatment was found to prevent the impairment of LTP in the CA1 hippocampus nih.gov. Binding sites for Semax have also been identified in cell membranes from the rat basal forebrain, suggesting direct interaction with neuronal components that could influence synaptic function researchgate.net.

Modulation of Behavioral Responses Related to Stress and Anxiety

Corticotropin (4-7) and its derivative Semax have demonstrated significant effects on stress and anxiety-related behaviors in preclinical studies. ACTH(4-7)-PGP has exhibited anxiolytic properties, leading to a reduction in anxiety levels in rats subjected to chronic stress conditions researchgate.net. This effect was accompanied by a decrease in serum corticosterone (B1669441) concentrations in stressed animals, with a strong correlation observed between reduced anxiety and lower corticosterone levels researchgate.net. Semax has also shown the ability to normalize behavioral disturbances induced by stress agents, suggesting anxiolytic and antidepressant effects researchgate.net. In models of early life seizures (ELS), ACTH treatment ameliorated anxiety-like behaviors, a process mediated through the melanocortin receptor 4 (MC4R) eneuro.org. This amelioration was further linked to the normalization of astrocytic proteins like glial fibrillary acidic protein (GFAP) and aquaporin-4 (AQP4), indicating that ACTH's beneficial effects on anxiety involve MC4R activation in both neuronal and astrocytic populations eneuro.org. Additionally, both Semax and the related peptide ACTH(6-9)PGP have been shown to attenuate behavioral alterations induced by acute restraint stress in rats nih.gov.

PeptideModel SystemDose (μg/kg)Observed Effect on Stress/AnxietyCitation(s)
ACTH(4-7)-PGPChronic stress (Elevated plus maze)50, 150Anxiolytic action, decreased anxiety levels researchgate.net
ACTH(4-7)-PGPChronic stress5, 50, 150, 450Decreased serum corticosterone concentrations researchgate.net
SemaxCCK-4 induced stress/anxietyNot specifiedNormalized behavior, anxiolytic and antidepressant effects researchgate.net
ACTHEarly life seizures (ELS) mouse modelNot specifiedAmeliorated anxiety-like behavior (MC4R-dependent) eneuro.org
Semax, ACTH(6-9)PGPAcute restraint stress (ARS) rat model100Attenuated ARS-induced behavioral alterations nih.gov

Analgesic-like Effects in Nociceptive Models

The heptapeptide (B1575542) Semax, a derivative of Corticotropin (4-7), exhibits analgesic properties in preclinical models researchgate.net. Studies in rats have shown that Semax can produce an analgesic effect and reduce emotional-affective behaviors in response to electrocutaneous stimulation, such as the foot-shock and tail stimulation models nih.gov. This analgesic effect was observed to be more pronounced following central administration of the peptide nih.gov. Interestingly, Semax also demonstrated an ability to increase pain sensitivity and induce avoidance behavior when tested using thermal stimulation in the "hot plate" test nih.gov. The mechanism of action in nociception appears to involve changes in the activity of supraspinal brain structures nih.gov.

Anti-Inflammatory and Immunomodulatory Activities

Corticotropin (4-7) derivatives, particularly Semax, possess significant anti-inflammatory and immunomodulatory effects, which are believed to contribute to their therapeutic potential in various conditions, including ischemic stroke bohrium.commdpi.comresearchgate.netnih.govgoogle.com. Semax has been shown to modulate the expression of genes associated with inflammatory processes, leading to a reduction in pro-inflammatory mediators nih.govbohrium.commdpi.comresearchgate.netnih.gov. Specifically, Semax administration has been found to significantly decrease the mRNA levels of pro-inflammatory cytokines such as Il1a, Il1b, Il6, and chemokines like Ccl3 and Cxcl2, thereby counteracting the increases induced by ischemia-reperfusion researchgate.netnih.gov. This anti-inflammatory action is considered a key factor in Semax's protective effects in stroke models researchgate.netnih.gov.

Melanocortins (MCs) in general exert marked anti-inflammatory and immunomodulatory influences, with activation of MC3R and MC4R playing roles in modulating inflammation and immune responses frontiersin.org. ACTH binding to melanocortin receptors can regulate anti-inflammatory functions by influencing lymphocytes, macrophages, and reducing pro-inflammatory cytokines nih.gov. The activation of MC1R on inflammatory cells leads to a reduction in the activation of the transcription factor NF-κB, which controls the expression of genes involved in inflammation, including pro-inflammatory cytokines nih.gov. ACTH's ability to reduce pro-inflammatory cytokines is mediated through the modulation of NF-κB signaling nih.gov.

Compound List:

Corticotropin (4-7)

Adrenocorticotropic Hormone (ACTH)

Semax (ACTH(4-7)PGP)

ACTH(6-9)PGP

α-melanocyte-stimulating hormone (α-MSH)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor alpha (TNF-α)

Chemokine (C-C motif) ligand 3 (CCL3)

Chemokine (C-X-C motif) ligand 2 (CXCL2)

Brain-derived neurotrophic factor (BDNF)

Glial fibrillary acidic protein (GFAP)

Aquaporin-4 (AQP4)

Cyclic AMP response element-binding protein (CREB)

C-Jun N-terminal kinase (JNK)

Cellular and Molecular Pathways of Anti-inflammatory Action

Corticotropin (4-7) and related melanocortin peptides exert anti-inflammatory effects through several key cellular and molecular pathways. A primary mechanism involves the modulation of pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules nih.govfrontiersin.orgnih.govresearchgate.net. Studies indicate that peptides containing the ACTH(4-7) sequence can inhibit NF-κB activation frontiersin.orgnih.gov. For instance, α-melanocyte-stimulating hormone (α-MSH), which shares structural similarities and functional pathways with ACTH fragments, has been shown to abolish tumor necrosis factor-alpha (TNF-α)-induced NF-κB phosphorylation frontiersin.org. Similarly, ACTH itself has been demonstrated to suppress NF-κB activation in various cell types, potentially by enhancing the nuclear translocation of the NF-κB inhibitor IκBα frontiersin.orgnih.gov.

Effects on Immune Cell Function and Infiltration in Preclinical Models

Corticotropin (4-7) and related peptides can modulate the function and infiltration of various immune cells. Mast cells, key players in allergic and inflammatory responses, are significantly influenced by corticotropin-releasing factor (CRF), which is upstream of ACTH release nih.govoup.comnih.gov. While CRF can potentiate mast cell degranulation, the direct effects of ACTH(4-7) on mast cells are less extensively detailed in the provided literature, but the broader melanocortin system impacts these cells nih.gov. Mast cells are known to interact with T cells, influencing their effector functions and regulatory capacity frontiersin.orgunimib.it. Studies suggest that CRF can activate microglia and mast cells to release inflammatory molecules, contributing to neuroinflammation nih.gov.

Regulatory T cells (Tregs) are crucial for immune homeostasis and tolerance. Mast cells can suppress Treg function, and conversely, Tregs can influence mast cell activity frontiersin.orgunimib.it. While direct evidence linking ACTH(4-7) specifically to Treg modulation is limited in the provided snippets, the broader context of ACTH and CRF signaling suggests potential interactions within the immune cell network nih.govfrontiersin.org. Research on related peptides has shown that ACTH(4-7)PGP (Semax) can influence gene expression related to immune and neurosignaling pathways, potentially affecting immune cell behavior nih.gov. Moreover, the melanocortin system, which includes fragments like ACTH(4-7), is known to modulate lymphocyte function and proliferation, contributing to anti-inflammatory effects frontiersin.org.

Attenuation of Inflammatory Responses in Specific Disease Models

Preclinical studies have demonstrated the efficacy of Corticotropin (4-7) and related peptides in attenuating inflammatory responses in various disease models.

Experimental Autoimmune Encephalomyelitis (EAE): This model, used to study multiple sclerosis, has shown that CRH-deficient mice are resistant to EAE, exhibiting reduced clinical scores and decreased cellular infiltration in the central nervous system (CNS) nih.govnih.gov. Ag-specific T cell responses and Th1 cytokine production were decreased in these mice, while Th2 cytokines increased nih.gov. Treatment with a CRH antagonist also reduced IFN-γ production by T cells nih.gov. These findings suggest that the CRH/ACTH axis plays a role in modulating Th1-mediated inflammation, and by extension, fragments like ACTH(4-7) may influence these pathways nih.govnih.gov.

Arthritis Models: Glucocorticoids (GCs), which are downstream products of ACTH action, are widely used for their anti-inflammatory effects in arthritis models, such as antigen-induced arthritis (AIA) pnas.org. GCs exert their effects by interacting with the glucocorticoid receptor (GR), influencing transcription factors like NF-κB and AP-1 pnas.org. While direct studies on ACTH(4-7) in arthritis models are not explicitly detailed in the provided snippets, the known anti-inflammatory actions of the melanocortin system, which includes ACTH fragments, suggest potential benefits frontiersin.org. For example, α-MSH has been validated in animal models of rheumatoid arthritis frontiersin.org.

Ischemia-Reperfusion Models: Synthetic ACTH(4-7)PGP, known as Semax, has demonstrated therapeutic effects in models of cerebral ischemia nih.govbohrium.com. RNA-Seq analysis revealed that Semax suppressed genes related to inflammatory processes and activated genes associated with neurotransmission following ischemia-reperfusion injury in rats nih.govbohrium.com. This suggests a significant anti-inflammatory action by counteracting the gene expression patterns disrupted by ischemia, thereby contributing to neuroprotection nih.govbohrium.com.

Structure Activity Relationship Sar Studies of Corticotropin 4 7 and Analogues

Identification of Minimal Active Sequences within ACTH Fragments

The adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide that can be cleaved into smaller fragments with distinct biological activities. wikipedia.org Research into the structure-activity relationship of ACTH has focused on identifying the shortest sequences capable of eliciting specific physiological responses. This has led to the discovery that certain extra-adrenal activities of ACTH reside in smaller peptide fragments, which are devoid of the parent hormone's primary steroidogenic function. researchgate.netactharhcp.com

The tetrapeptide Corticotropin (B344483) (4-7) , with the sequence Met-Glu-His-Phe, is recognized as the smallest fragment of ACTH that retains nootropic (cognitive-enhancing) activity. researchgate.netresearchgate.net While the larger fragment, ACTH(4-10), is often considered the most active in this regard, the core sequence responsible for these effects is contained within the 4-7 region. researchgate.netsemanticscholar.org

Further investigation into the minimal active sequences has highlighted the importance of the ACTH(6-9) fragment, which has the sequence His-Phe-Arg-Trp. This sequence is a critical pharmacophore for all endogenous melanocortin receptor agonists and is essential for binding to all known types of melanocortin (MC) receptors. wikipedia.orgresearchgate.net The interaction of this sequence with melanocortin receptors is fundamental to initiating a cellular response. mdpi.com

In contrast, the ACTH(7-10) fragment has been shown to possess insignificant nootropic activity on its own. researchgate.netresearchgate.net However, elongation of this fragment to ACTH(7-16) results in an increase in activity, reaching a level comparable to that of ACTH(4-7) and ACTH(4-10). researchgate.netresearchgate.net This suggests that while the core active sites may be located in the N-terminal portions of these fragments, surrounding amino acids can significantly modulate their biological potency.

Table 1: Comparative Nootropic Activity of ACTH Fragments

FragmentSequenceRelative Nootropic Activity
Corticotropin (4-7) Met-Glu-His-PheActive
ACTH(6-9) His-Phe-Arg-TrpActive (as part of larger sequences)
ACTH(7-10) Phe-Arg-Trp-GlyInsignificant
ACTH(4-10) Met-Glu-His-Phe-Arg-Trp-GlyHighly Active
ACTH(7-16) Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-LysActive
This table is based on qualitative comparisons of nootropic effects as described in the cited literature. researchgate.netresearchgate.net

Impact of Chemical Modifications on Receptor Binding and Biological Potency

A significant challenge with small peptide fragments is their rapid degradation by peptidases in the body, which limits their therapeutic potential. scirp.org To address this, chemical modifications have been explored to enhance their stability and, consequently, their biological potency and duration of action.

A key strategy has been the addition of a Pro-Gly-Pro (PGP) sequence to the C-terminus of ACTH fragments. researchgate.netactharhcp.comresearchgate.net This tripeptide motif is known to confer resistance to enzymatic hydrolysis. actharhcp.comresearchgate.net An important example of this is the synthetic analogue Semax , which consists of the ACTH(4-7) fragment linked to a PGP tail (Met-Glu-His-Phe-Pro-Gly-Pro). actharhcp.comnih.gov This modification has been shown to increase the resistance of the peptide to enzymatic degradation, leading to a tenfold increase in its nootropic activity compared to the natural ACTH(4-10) fragment. actharhcp.com The half-life of Semax in the body is reported to be several minutes, yet its therapeutic effects can last for up to 24 hours. mdpi.com Similarly, the analogue ACTH(6-9)PGP (His-Phe-Arg-Trp-Pro-Gly-Pro) has been developed, and its stability is considered equivalent to that of Semax. mdpi.com

Other chemical modifications have also been investigated. For instance, the substitution of L-phenylalanine at position 7 with its D-enantiomer in ACTH(1-17) resulted in a loss of ability to bind and activate the MC2 receptor, indicating the critical role of the stereochemistry of this residue for receptor interaction. ibl-international.com

Table 2: Effect of Pro-Gly-Pro (PGP) Stabilization on ACTH Fragments

FragmentModificationKey Outcome
Corticotropin (4-7) Addition of C-terminal PGP (Semax)Increased resistance to enzymatic degradation, tenfold increase in nootropic activity compared to ACTH(4-10). actharhcp.com
ACTH(6-9) Addition of C-terminal PGPEnhanced stability, greater activity in memory consolidation at lower doses compared to ACTH(4-7)PGP. wikipedia.orgmdpi.com
This table summarizes the qualitative improvements observed with PGP stabilization as reported in the literature.

Dissociation of Adrenal Cortex-Stimulating Effects from Extra-Adrenal Neurobiological and Immunomodulatory Activities

A crucial aspect of the structure-activity relationship of ACTH fragments is the dissociation of their biological effects. While the full-length ACTH(1-39) peptide is the primary regulator of cortisol production through its action on the adrenal cortex, its shorter fragments, such as Corticotropin (4-7) , are completely devoid of this hormonal activity. actharhcp.comnih.govmedchemexpress.com This separation of functions allows for the therapeutic application of these smaller peptides for their neurobiological and immunomodulatory effects without the complications of steroidogenesis. actharhcp.com

The adrenal-stimulating activity of ACTH is primarily dependent on the N-terminal 24 amino acids, with fragments shorter than 20 amino acids being completely inactive in this regard. medchemexpress.com In contrast, the neuroprotective, nootropic, and immunomodulatory effects are retained, and in some cases enhanced, in these shorter sequences. For example, Semax (ACTH(4-7)PGP) exhibits a wide range of nootropic and adaptive properties while being completely deprived of hormonal activity. actharhcp.com It has been shown to have neuroprotective effects in models of cerebral ischemia by modulating the expression of genes involved in inflammation and neurotransmission. mdpi.commdpi.comnih.gov

Furthermore, there is evidence for direct immunomodulatory effects of ACTH and its fragments that are independent of corticosteroid release. nih.gov ACTH can directly engage melanocortin receptors on immune cells, leading to a reduction in the production of pro-inflammatory cytokines. actharhcp.com This suggests that fragments like Corticotropin (4-7) could exert anti-inflammatory effects through direct receptor-mediated pathways in the immune system, separate from the indirect anti-inflammatory actions mediated by cortisol. This dissociation is a key feature that makes these smaller peptides attractive candidates for therapeutic development in neurological and inflammatory conditions where corticosteroid-related side effects are a concern.

Table 3: Dissociation of Biological Activities of ACTH and its Fragments

CompoundAdrenal Cortex-Stimulating ActivityNeurobiological/Immunomodulatory Activity
ACTH(1-39) HighPresent
Corticotropin (4-7) AbsentPresent (nootropic, neuroprotective) researchgate.netactharhcp.com
Semax (ACTH(4-7)PGP) AbsentPresent and enhanced (nootropic, neuroprotective, immunomodulatory) actharhcp.comnih.gov
This table provides a qualitative comparison of the distinct biological activities based on the cited research.

Synthetic Methodologies and Chemical Biology Approaches in Corticotropin 4 7 Research

The investigation of the tetrapeptide Corticotropin (B344483) (4-7), corresponding to the amino acid sequence Methionine-Glutamic acid-Histidine-Phenylalanine (Met-Glu-His-Phe), has been significantly advanced through sophisticated synthetic and chemical biology techniques. These approaches have enabled the creation of analogues with enhanced properties and the development of molecular tools to probe the peptide's biological interactions and mechanisms of action.

Advanced Research Methodologies and Preclinical Models for Corticotropin 4 7 Investigations

In Vitro Systems for Studying Corticotropin (B344483) (4-7) Actions

In vitro systems provide controlled environments to elucidate the direct molecular and cellular mechanisms of Corticotropin (4-7).

Isolated Primary Cell Cultures

Primary cell cultures derived from specific tissues offer a direct window into the effects of Corticotropin (4-7) on distinct cell types.

Neuronal Cells: Studies involving primary neuronal cultures have indicated that ACTH(4-7) analogs, such as Semax, can influence neuronal function. For instance, research has shown that these peptides can increase levels of vascular endothelial growth factor (VEGF) in primary rat hippocampal and cortical neuron cultures, suggesting a role in neurotrophic support eco-vector.com. Furthermore, Corticotropin-Releasing Hormone (CRH), a peptide within the same neuroendocrine axis, has demonstrated neuroprotective effects in primary neuronal progenitor cell cultures, highlighting the broader pathway's influence on neuronal health nih.gov.

Immune Cells: Corticotropin (4-7) and related peptides have been investigated for their immunomodulatory properties. CLIP itself has been shown to modulate immune responses by shifting T helper cell responses from Th1 to Th2 profiles and influencing Major Histocompatibility Complex (MHC) class II expression in murine B cells oup.com. Studies on CRH have also revealed its ability to enhance the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, from macrophages, both in cell lines and primary cultures nih.gov. Synthetic immunocortins, which share ACTH-like sequences, have demonstrated the ability to inhibit lymphocyte proliferation in culture frontiersin.org.

Brain Slice Electrophysiology and Synaptic Function Studies

Brain slice electrophysiology allows for the examination of neuronal activity and synaptic transmission in a more physiologically relevant context than isolated cell cultures. This methodology involves preparing thin slices of brain tissue, which are then maintained in artificial cerebrospinal fluid (aCSF) and subjected to electrophysiological recording techniques.

Research utilizing Corticotropin-Releasing Factor (CRF), a related peptide, in acute mouse brain slices has employed techniques such as measuring miniature excitatory postsynaptic currents (mEPSCs) and analyzing dendritic spine morphology to understand synaptic remodeling induced by stress nih.gov. These studies typically involve perfusing the slices with aCSF containing the peptide of interest and then performing patch-clamp recordings or imaging to assess neuronal excitability, synaptic plasticity, and structural changes nih.govbiorxiv.orgjneurosci.org.

Membrane Binding Assays and Receptor Functional Studies

Investigating the binding of Corticotropin (4-7) to its target receptors and the subsequent functional consequences is crucial for understanding its mechanism of action. While direct binding assay data for Corticotropin (4-7) was not extensively detailed in the provided search results, advanced techniques are available for studying receptor dynamics.

Methods such as those employing SNAP-tag® and CLIP-tag™ protein labeling systems are instrumental in studying membrane receptor internalization and trafficking neb.com. These techniques allow for the real-time monitoring of receptor-ligand interactions and the subsequent cellular responses, providing insights into receptor activation and downstream signaling pathways. Corticotropin (4-7) is known to interact with melanocortin receptors (MC1R-MC5R), and these types of assays are vital for characterizing such interactions and their functional outcomes.

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are indispensable for evaluating the physiological and behavioral effects of Corticotropin (4-7) in a complex biological system.

Rodent Models of Neurological Conditions

Cerebral Ischemia-Reperfusion: The transient middle cerebral artery occlusion (tMCAO) model in rats is frequently used to simulate ischemic stroke. Studies utilizing this model have investigated the neuroprotective properties of ACTH(4-7)PGP (Semax). RNA-sequencing (RNA-Seq) analysis in rats treated with Semax following tMCAO has revealed that the peptide can suppress the expression of genes associated with inflammatory processes and activate genes related to neurotransmission. This suggests that Semax counteracts the detrimental gene expression changes induced by ischemia-reperfusion nih.govmdpi.combohrium.comnih.gov. Specifically, Semax has been shown to reduce expression distortions in genes involved in immune and neurosignaling pathways post-ischemia nih.gov.

Epilepsy: Animal models of epilepsy are critical for understanding seizure mechanisms and testing anticonvulsant therapies. Common models include those induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (PTZ) mdpi.comumsu.ac.ir. These models involve inducing acute seizures in rodents to screen potential drug candidates. Genetic models, such as knockout mice lacking specific ion channel subunits, are also employed to study the genetic underpinnings of epilepsy and develop targeted therapies uthscsa.edu. Furthermore, in vitro brain slice preparations are used to study seizure-like activity under controlled conditions units.itcriver.com.

Stress-Induced Behaviors: Rodent models are widely used to study the effects of stress on behavior and neuroendocrine function. In chronic stress models, such as the chronic unpredictable stress (CUS) paradigm in rats, ACTH(4-7) analogs like Semax have demonstrated antidepressant-like effects. These effects include reversing stress-induced anhedonia, mitigating suppressed body weight gain, reducing adrenal hypertrophy, and improving levels of brain-derived neurotrophic factor (BDNF) in the hippocampus nih.gov. Semax has also been shown to have anxiolytic effects and reduce anxiety levels in rats exposed to chronic stress, as assessed in the elevated plus maze and open field tests researchgate.net. Additionally, studies indicate that Semax can inhibit stress-induced activation of specific neuronal pathways in the brain nih.gov.

Animal Models of Inflammatory Conditions

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a well-established animal model for multiple sclerosis (MS), an autoimmune disease affecting the central nervous system (CNS). In this model, rodents are immunized with myelin antigens to induce an inflammatory and demyelinating response that mimics key aspects of MS pathology aai.orgoup.com. Research has shown that peptides related to the ACTH pathway can modulate EAE. For instance, oral administration of ACTH (1-39) has been observed to attenuate clinical EAE symptoms, reduce pro-inflammatory cytokine IL-17, and increase regulatory T cells in the CNS nih.gov. Furthermore, CRH, which is upstream in the HPA axis, has been implicated in modulating EAE severity, with CRH-deficient mice exhibiting resistance to the disease and altered cytokine profiles aai.org.

Arthritis: The Collagen-Induced Arthritis (CIA) model in mice is a standard preclinical model for rheumatoid arthritis (RA). This model is established by immunizing susceptible mouse strains with type II collagen, leading to chronic joint inflammation, synovitis, and subsequent cartilage and bone destruction chondrex.comnih.gov. Studies in the CIA model have explored various therapeutic strategies, including gene therapy approaches that target immune cells researchgate.net and have investigated the role of autoantibodies in disease pathogenesis mdpi.com.

Data Tables

Table 1: Effects of ACTH(4-7)PGP (Semax) in Rodent Stress Models

Model/OutcomePeptide Dose (μg/kg)Key FindingSignificanceReference
Chronic Stress (Elevated Plus Maze/Open Field)50, 150Anxiolytic action, decreased anxiety levelsp < 0.05–0.01 researchgate.net
Chronic Stress (Serum Corticosterone)5, 50, 150, 450Decreased serum corticosterone (B1669441) concentrationsp < 0.05 researchgate.net
Chronic Unpredictable Stress (Anhedonia)60 nmol/kgReversed CUS-induced anhedoniaNot specified nih.gov
Chronic Unpredictable Stress (Hippocampal BDNF)60 nmol/kgReversed CUS-induced decrease in hippocampal BDNF levelsNot specified nih.gov
Emotional Stress (Fos-IR in CNS)50 μg/kgInhibited stress-induced Fos expression in pPVN and medial septum (in predisposed rats)Not specified nih.gov

Table 2: Gene Expression Changes in Rat Cerebral Ischemia-Reperfusion Models with ACTH(4-7)PGP (Semax)

ModelTime Post-tMCAOKey FindingsReference
tMCAO24 h394 differentially expressed genes (DEGs) (>1.5-fold change) identified in Semax-treated rats compared to controls. Semax suppressed inflammatory genes and activated neurotransmission genes. mdpi.com
tMCAO24 h1539 DEGs identified. Semax reduced expression distortions for 1171 genes associated with immune and neurosignaling pathways, counteracting ischemia-reperfusion effects. nih.gov
tMCAO4.5 hIdentified DEGs related to Semax action, with upregulated DEGs associated with receptor activity and downregulated ones with structural molecule activity. Functional categories related to neurotransmission were associated with upregulated DEGs, while those related to immunity and inflammation were associated with downregulated DEGs. bohrium.com

Table 3: Immunomodulatory Effects of ACTH-Related Peptides in Inflammatory Models

Model/ConditionPeptide/TreatmentKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)Oral ACTH (1-39)Attenuated clinical EAE disease, decreased IL-17 production, and increased CD4+ Foxp3+ T regulatory cells in the CNS. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE)Immunocortin (synthetic ACTH-like peptide)Reduced symptoms of EAE in rats. frontiersin.org
Experimental Autoimmune Encephalomyelitis (EAE)CRH-deficient miceMice were resistant to EAE, showing decreased Th1 cytokines and increased Th2 cytokines, suggesting a role for the CRH-ACTH axis in disease modulation. aai.org
Collagen-Induced Arthritis (CIA)Lentiviral gene therapy (LNT-Ii-CLIP particles)Reduced frequency and severity of arthritis, and lower serum levels of CII-specific IgG antibodies. Increased frequency and suppressive function of regulatory T cells. researchgate.net

Emerging Concepts and Future Directions in Corticotropin 4 7 Research

Elucidation of Novel Molecular Targets and Unconventional Signaling Pathways

While classical melanocortin receptors are known interaction partners for ACTH-related peptides, recent research indicates that the biological effects of Corticotropin (B344483) (4-7) and its analogs are not mediated by these receptors alone and may involve novel molecular targets and unconventional signaling pathways. nih.gov Transcriptomic and proteomic studies, particularly on the synthetic analog Semax, have been instrumental in uncovering these complex mechanisms.

In models of cerebral ischemia, Semax has been shown to modulate the expression of hundreds of genes, steering the cellular response away from inflammation and apoptosis and towards neuroprotection and recovery. mdpi.comnih.gov This is achieved not through a single target, but by influencing entire gene networks. For instance, Semax suppresses the expression of genes related to inflammatory processes while activating genes associated with neurotransmission. mdpi.comdntb.gov.ua

Key protein-level investigations have revealed that Semax treatment leads to the downregulation of pro-inflammatory and cell-death-associated proteins like matrix metalloproteinase-9 (MMP-9), c-Fos, and c-Jun N-terminal kinase (JNK). semanticscholar.org Concurrently, it upregulates key neuroprotective and recovery-associated factors like cAMP response element-binding protein (CREB). semanticscholar.org The modulation of these factors suggests an influence on signaling cascades far removed from traditional G-protein coupled receptor pathways, pointing towards a broader, network-level effect on cellular homeostasis and stress response pathways.

Interestingly, some studies have shown that Semax does not affect cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the melanocortin 4 receptor (MC4R), but can antagonize the cAMP-inducing effect of α-melanocyte-stimulating hormone (α-MSH), suggesting a modulatory, rather than a direct agonistic, role at this receptor. nih.gov

Potential Molecular Target/PathwayObserved Effect of Corticotropin (4-7) AnalogAssociated Cellular ProcessReference
Inflammatory Gene NetworksSuppression of expressionNeuroprotection, reduction of ischemia-induced damage mdpi.comnih.gov
Neurotransmission-related GenesActivation of expressionCompensation for ischemia-induced suppression of neural signaling mdpi.comdntb.gov.ua
MMP-9, c-Fos, JNK (active)DownregulationSuppression of inflammation and cell death pathways semanticscholar.org
CREB (active)UpregulationActivation of cellular recovery and neuroprotective pathways semanticscholar.org
Melanocortin 4 Receptor (MC4R)Antagonism of α-MSH-induced cAMP increase; no direct effect on cAMPModulation of melanocortin signaling nih.gov
Table 1: Summary of novel molecular targets and unconventional signaling pathways influenced by Corticotropin (4-7) analogs.

Investigation of Cross-Talk with Other Neuropeptide and Neurotransmitter Systems

The neurotropic effects of Corticotropin (4-7) are increasingly understood to arise from its complex interactions with other major signaling systems in the brain. The peptide does not act in isolation but rather modulates the activity of key neuropeptide and neurotransmitter networks, including the dopaminergic and serotonergic systems.

Research on Semax has demonstrated a significant positive modulatory effect on the striatal serotonergic system. researchgate.net Studies have shown that Semax administration leads to an increased concentration of serotonin (B10506) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the striatum, indicating an accelerated turnover and enhanced functional activity of this system. researchgate.netresearchgate.net This interaction is believed to contribute to the peptide's anxiolytic and antidepressant-like effects. researchgate.net

The interplay with the dopaminergic system is equally significant. While Semax alone does not appear to alter baseline extracellular dopamine (B1211576) levels, it dramatically potentiates the effects of dopamine-releasing agents like D-amphetamine. researchgate.netscispace.com This suggests that the peptide modulates the sensitivity or responsiveness of the dopaminergic system, which has implications for its effects on locomotor activity and motivation. researchgate.net This potentiation may be linked to the involvement of the immediate early gene c-Fos in dopaminergic synapse signaling pathways, which are modulated by Semax. semanticscholar.org

Furthermore, Corticotropin (4-7) and its analogs can modulate ionotropic glutamate (B1630785) receptors, specifically AMPA receptors, which are crucial for synaptic plasticity and learning. There is also evidence that it can modulate GABA- and glycine-activated ionic currents. nih.gov This broad influence on both excitatory and inhibitory neurotransmission highlights its role as a systemic regulator of neural circuit function. The upstream regulation of the HPA axis by neuropeptides like Neuropeptide Y (NPY) and hypocretins (orexins) further suggests a complex landscape where ACTH fragments may play a feedback or modulatory role. oup.comjneurosci.org

Interacting SystemObserved Effect of Corticotropin (4-7) AnalogPotential Functional ConsequenceReference
Serotonergic SystemIncreases turnover of serotonin (5-HT) and its metabolite 5-HIAA.Contributes to anxiolytic and antidepressant effects. researchgate.netresearchgate.net
Dopaminergic SystemPotentiates the effects of D-amphetamine on dopamine release and locomotor activity.Modulation of motivation, attention, and motor control. researchgate.netscispace.com
Glutamatergic SystemPotentiates currents of AMPA receptors.Enhancement of learning and memory processes.
GABAergic/Glycinergic SystemsModulates GABA- and glycine-activated ionic currents.Regulation of neuronal excitability and synaptic inhibition. nih.gov
Table 2: Cross-talk between Corticotropin (4-7) analogs and other neurochemical systems.

Application of Advanced Computational and Structural Biology for Rational Peptide Design

The therapeutic potential of natural peptides like Corticotropin (4-7) is often limited by their poor metabolic stability and difficulty crossing the blood-brain barrier. Future advancements in this field are heavily reliant on the application of computational and structural biology to guide the rational design of new, more robust peptide analogs and peptidomimetics. frontiersin.org

Rational peptide design for ACTH(4-7) involves several key strategies:

Structure-Activity Relationship (SAR) Studies: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are used to build models that relate the physicochemical properties of peptide analogs to their biological activity. rsc.org This allows for the in silico prediction of the activity of novel sequences, accelerating the discovery process.

Conformational Analysis: Peptides are highly flexible molecules. Molecular dynamics (MD) simulations are employed to explore the conformational space of Corticotropin (4-7) and its analogs. rsc.org Understanding the bioactive conformation—the specific shape the peptide adopts when it binds to its target—is crucial for designing more rigid, potent molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This "pharmacophore" can then be used as a template to search virtual libraries for novel, non-peptide scaffolds that mimic the active peptide. openmedicinalchemistryjournal.com

Peptide Docking and Virtual Screening: If a three-dimensional structure of a molecular target is known or can be modeled, molecular docking simulations can predict how different peptide analogs will bind. openmedicinalchemistryjournal.com This allows for the high-throughput virtual screening of large compound libraries to identify promising candidates before committing to costly chemical synthesis. openmedicinalchemistryjournal.com

The development of Semax, which incorporates a stabilizing Pro-Gly-Pro (PGP) tripeptide at the C-terminus, is an early example of rational design to improve resistance to peptidases. mdpi.com Future designs will likely incorporate non-natural amino acids, cyclization strategies, or chemical modifications to further enhance stability, target affinity, and central nervous system penetration.

Computational ApproachApplication in Corticotropin (4-7) DesignObjectiveReference
QSAR (Quantitative Structure-Activity Relationship)Correlate structural features of analogs with their neuroprotective or cognitive effects.Predict the activity of new designs; identify key structural motifs. rsc.org
Molecular Dynamics (MD) SimulationsSimulate the flexibility and conformational preferences of the peptide in solution.Identify the likely bioactive conformation for improved targeting. rsc.org
Pharmacophore ModelingDefine the essential 3D chemical features of Corticotropin (4-7) for its activity.Guide the design of peptidomimetics and search for novel scaffolds. openmedicinalchemistryjournal.com
Molecular Docking &amp; Virtual ScreeningPredict the binding pose and affinity of analogs to potential molecular targets.Prioritize candidates for synthesis; identify novel binders from libraries. frontiersin.orgopenmedicinalchemistryjournal.com
Table 3: Computational and structural biology approaches for the rational design of Corticotropin (4-7) analogs.

Development of Refined Preclinical Models for Mechanistic and Translational Research

Translating the promising neuroprotective effects of Corticotropin (4-7) from the laboratory to the clinic requires the use and development of refined preclinical models that accurately recapitulate human disease and allow for in-depth mechanistic study.

Current research heavily utilizes rodent models of neurological insults and stress. The transient middle cerebral artery occlusion (tMCAO) model is a widely used and clinically relevant model for studying ischemic stroke, particularly the effects of reperfusion injury that occurs after thrombolytic therapy. nih.gov This model has been invaluable for demonstrating the peptide's ability to modulate gene expression related to inflammation and neurotransmission in the context of ischemia. mdpi.comnih.govdntb.gov.ua

For studying the peptide's effects on stress, mood, and behavior, researchers employ models such as chronic stress protocols combined with behavioral tests like the open field and elevated plus maze. researchgate.net These models have helped establish the anxiolytic properties of Corticotropin (4-7) analogs and their ability to modulate corticosterone (B1669441) levels. researchgate.net

However, to advance the field, future research must incorporate more sophisticated models:

Transgenic Animal Models: The use of knockout or conditional knockout mice for specific receptors or signaling proteins can help definitively identify the molecular pathways through which Corticotropin (4-7) exerts its effects. frontiersin.org For example, studying the peptide's effects in animals lacking specific melanocortin receptors could clarify their role in its neurotropic actions.

Human-Derived Models: The development of 3D human cell culture models, such as brain organoids or "tumor-on-a-chip" platforms, offers a way to study the peptide's effects on human cells in a complex, tissue-like environment. biorxiv.org These models could provide crucial data on human-specific responses and improve the prediction of clinical efficacy.

Advanced In Vivo Imaging: Techniques like two-photon microscopy and in vivo calcium imaging in awake, behaving animals can provide unprecedented insight into how Corticotropin (4-7) modulates the activity of specific neural circuits in real-time during cognitive or behavioral tasks.

By integrating these advanced models, researchers can bridge the gap between basic mechanistic studies and clinical application, ultimately refining the therapeutic strategy for using Corticotropin (4-7)-based peptides.

Preclinical ModelApplication in Corticotropin (4-7) ResearchKey Findings/Future DirectionReference
Transient Middle Cerebral Artery Occlusion (tMCAO)Modeling ischemic stroke and reperfusion injury.Demonstrated modulation of inflammatory and neurotransmitter gene expression. mdpi.comnih.gov
Chronic Stress Models (e.g., restraint stress)Investigating effects on anxiety, depression, and HPA axis function.Established anxiolytic effects and modulation of corticosterone. researchgate.net
Transgenic Mouse ModelsElucidating specific receptor and pathway involvement.Future use to confirm or rule out targets like specific melanocortin receptors. frontiersin.org
3D Cell Cultures / OrganoidsStudying effects on human cells and tissues.Future direction for improving translational relevance and studying human-specific mechanisms. biorxiv.org
Table 4: Preclinical models for investigating the mechanisms and translational potential of Corticotropin (4-7).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.